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Introduction

Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of

acute heart failure (AHF).[1][2][3] It is a first-in-class luso-inotropic agent, meaning it enhances

both myocardial contractility (inotropic effect) and relaxation (lusitropic effect).[1][4][5]

Chemically derived from androstenedione, Istaroxime is a cardiotonic steroid that is structurally

unrelated to cardiac glycosides.[1][5] Its unique dual mechanism of action, involving the

inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase

isoform 2a (SERCA2a), distinguishes it from currently available therapies for AHF.[1][2][4][6]

This guide provides a comprehensive overview of the preclinical pharmacology and toxicology

of Istaroxime, summarizing key data and experimental methodologies.

Preclinical Pharmacology
Mechanism of Action
Istaroxime exerts its cardiovascular effects through a dual mechanism:
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Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-

ATPase pump in the sarcolemma of cardiomyocytes.[2][4] This inhibition leads to an

increase in intracellular sodium concentration, which in turn reduces the activity of the

Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). The resulting increase

in intracellular calcium concentration during systole enhances myocardial contractility.[4][5]

Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates SERCA2a, the pump

responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum

(SR) during diastole.[1][2][6][7] This action is achieved by relieving the inhibitory effect of

phospholamban (PLB) on SERCA2a, a process that is independent of PLB phosphorylation.

[1][8] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, which

improves myocardial relaxation (lusitropic effect) and increases the amount of calcium

available for release in subsequent contractions, further contributing to the positive inotropic

effect.[1][5]

Caption: Dual mechanism of action of Istaroxime.

In Vitro Pharmacology
Istaroxime has been characterized in various in vitro systems, from isolated enzymes to cardiac

muscle preparations.

Table 1: In Vitro Pharmacological Profile of Istaroxime
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Parameter Preparation Species Value Reference

Na+/K+-ATPase

Inhibition

IC50 Dog Kidney Dog 0.43 ± 0.15 µM [9]

SERCA2a

Stimulation

Vmax Increase

(Healthy)

Cardiac SR

Vesicles
Dog +28% at 100 nM [8]

Vmax Increase

(Failing)

Cardiac SR

Vesicles
Dog +34% at 1 nM [8]

Myocyte Calcium

Dynamics

↑ [Ca]SR-tot
Isolated

Myocytes
Guinea Pig +47% [9]

↑ CaNCX
Isolated

Myocytes
Guinea Pig +130% [9]

Inotropic Effect

Positive Inotropy Paced Left Atria Guinea Pig 0.3 to 30 µM [9]

Increased

Developed

Tension

Failing Heart

Muscle Strips
Human 0.1 to 1.0 µM [10]

Experimental Protocol: SERCA2a Activity Assay

A common method to assess SERCA2a activity involves using cardiac sarcoplasmic reticulum

(SR) vesicles.

Preparation of SR Vesicles: Left ventricular tissue is homogenized in a buffer solution and

subjected to differential centrifugation to isolate the microsomal fraction rich in SR vesicles.
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ATPase Activity Measurement: The rate of ATP hydrolysis by SERCA2a is measured by

quantifying the release of inorganic phosphate (Pi) from ATP. The assay is performed in a

reaction mixture containing SR vesicles, buffer, ATP, and varying concentrations of free

Ca2+.

Data Analysis: The Ca2+-dependent ATPase activity is determined by subtracting the basal

activity (measured in the absence of Ca2+) from the total activity. Kinetic parameters, such

as the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal

activation (Kd(Ca2+)), are calculated by fitting the data to a sigmoidal curve.[8] The effect of

Istaroxime is evaluated by comparing these parameters in the presence and absence of the

compound.[8]

In Vivo Pharmacology
The luso-inotropic effects of Istaroxime have been demonstrated in several preclinical animal

models of heart failure.

Table 2: In Vivo Efficacy of Istaroxime in Animal Models
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Animal Model Species Key Findings Reference

Diabetic

Cardiomyopathy

(Streptozotocin-

induced)

Rat

Intravenous infusion

(0.11 mg/kg/min)

improved diastolic

dysfunction and

blunted abnormalities

in Ca2+ handling.

[7]

Chronic Ischemic

Heart Failure
Dog

Demonstrated

effective inotropic

action without positive

chronotropic effects,

comparing favorably

to dobutamine.

[1]

Aortic Banding

(Pressure-Overload

HF)

Guinea Pig

IV infusion (0.11

mg/kg/min)

significantly increased

indices of both

contraction (e.g.,

fractional shortening

+18%) and relaxation

(e.g., peak myocardial

early diastolic velocity

+42%).

[10]

Progressive Heart

Failure
Hamster

Chronic use improved

cardiac function and

heart rate variability.

[1]

Experimental Protocol: In Vivo Hemodynamic Assessment in a Rat Model of Diabetic

Cardiomyopathy
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Model Induction

Experimental Procedure

Data Analysis

Healthy Rats

Streptozotocin (STZ)
Injection

Development of
Diabetic Cardiomyopathy

(e.g., 9 weeks)

Baseline Echocardiography
(Anesthetized Rat)

Intravenous Infusion:
Istaroxime (0.11 mg/kg/min)

or Vehicle

Post-Infusion
Echocardiography
(e.g., at 15 min)

Measure Hemodynamic
& Echocardiographic

Parameters

Compare Baseline vs.
Post-Infusion Data
(Paired Analysis)

Statistical Analysis
(e.g., t-test, ANOVA)

Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing.
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This protocol, adapted from studies on diabetic cardiomyopathy, outlines the key steps:[7]

Model Induction: Diabetes is induced in rats via a single injection of streptozotocin (STZ).

The animals are then allowed to develop cardiomyopathy over a period of several weeks.

Baseline Measurements: Animals are anesthetized, and baseline cardiac function is

assessed using echocardiography to measure parameters like left ventricular dimensions,

ejection fraction, and indices of diastolic function.

Drug Administration: Istaroxime or a vehicle control is administered via continuous

intravenous infusion for a defined period.

Post-Dose Assessment: Echocardiography is repeated during or after the infusion to

evaluate the acute effects of the drug on cardiac performance.

Data Analysis: Hemodynamic and echocardiographic parameters before and after treatment

are compared to determine the drug's efficacy.

Preclinical Pharmacokinetics
Istaroxime is characterized by a short plasma half-life of less than one hour, which makes it

suitable for acute intravenous therapy in a hospital setting.[1] It undergoes extensive hepatic

metabolism, leading to the formation of a long-lasting metabolite named PST3093.[1] This

metabolite has been shown to selectively stimulate SERCA2a without inhibiting Na+/K+-

ATPase, and it may contribute to the overall therapeutic effect.[1][11]

Preclinical Toxicology
Safety Pharmacology
A key aspect of Istaroxime's preclinical profile is its favorable safety margin compared to

traditional cardiac glycosides like digoxin.

Cardiovascular Safety: In guinea pig ventricular myocytes, Istaroxime was shown to inhibit

the transient inward current (ITI), which is involved in digitalis-induced arrhythmias. This

effect was not observed with digoxin, suggesting a lower arrhythmogenic potential for

Istaroxime.[1] The safety ratio (Lethal Dose / Effective Dose 80) for Istaroxime was reported

to be 20, compared to 3 for digoxin, highlighting its improved safety profile.[5] This lower
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toxicity is attributed to the concomitant SERCA2a stimulation, which may improve Ca2+

handling within the sarcoplasmic reticulum.[5]

Myocardial Energetics: Unlike many traditional inotropic agents, Istaroxime has been shown

to improve cardiac efficiency with low oxygen consumption, minimizing the risk of ischemia.

[6][7]

Acute and Repeated-Dose Toxicity
Acute Toxicity: In a study to determine the maximum tolerated dose (MTD) for anti-cancer

investigations, the acute single-dose MTD in NOD/SCID mice via intraperitoneal injection

was established at 200 mg/kg.[12]

Repeated-Dose Toxicity: Daily administration of 40–50 mg/kg was reported to be well-

tolerated in mice over several days.[12] Comprehensive repeated-dose toxicity studies in

relevant species (e.g., rodents and non-rodents for 2-4 weeks) are standard requirements to

support initial clinical trials.[13] Detailed public data from such studies for Istaroxime are

limited.

Genotoxicity and Carcinogenicity
There is no specific information available in the cited literature regarding the genotoxicity or

carcinogenicity of Istaroxime. For regulatory submission, pharmaceuticals typically undergo a

standard battery of tests to assess these endpoints.

Genotoxicity Testing: The standard test battery is designed to detect potential DNA damage

and mutations. It usually includes:[14]

A test for gene mutation in bacteria (e.g., Ames test).

An in vitro cytogenetic test for chromosomal damage (e.g., metaphase analysis) or an in

vitro mouse lymphoma tk assay.

An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

Carcinogenicity Testing: Long-term carcinogenicity studies (typically 2 years in rodents) are

required for drugs intended for chronic or frequent intermittent use.[15] Given Istaroxime's

intended use for acute, short-term treatment, the necessity for such studies would be
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determined by regulatory agencies based on the genotoxicity profile and intended duration of

clinical use.[14]

Adverse Effects
Preclinical and clinical studies have identified several dose-related adverse effects. The most

commonly reported are gastrointestinal issues (nausea, vomiting) and pain at the injection site.

[1][6][16][17] These effects were generally transient and resolved after the infusion ended.[16]

Conclusion
The preclinical data for Istaroxime hydrochloride demonstrate a unique pharmacological

profile that combines positive inotropic and lusitropic effects through a dual mechanism of

Na+/K+-ATPase inhibition and SERCA2a stimulation.[1] In various animal models of heart

failure, it has proven effective at improving both systolic and diastolic function without adversely

affecting heart rate or myocardial oxygen consumption.[1][7][10] Importantly, it exhibits a wider

safety margin compared to older inotropes like digoxin, with a lower propensity for inducing

arrhythmias.[1][5] While comprehensive public data on formal toxicology studies such as

genotoxicity and carcinogenicity are limited, the existing preclinical evidence supports its

development as a promising and potentially safer therapeutic option for the management of

acute heart failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC
[pmc.ncbi.nlm.nih.gov]

2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-
ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

http://www.gcpunion.org/upload/cmsfile/1703404970585143.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377750/
https://pubmed.ncbi.nlm.nih.gov/17239705/
https://pubmed.ncbi.nlm.nih.gov/35867804/
https://pubmed.ncbi.nlm.nih.gov/17239705/
https://www.benchchem.com/product/b608141?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8930067/
https://pubmed.ncbi.nlm.nih.gov/17239701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543564/
https://www.benchchem.com/product/b608141?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9786901/
https://pubmed.ncbi.nlm.nih.gov/19238540/
https://pubmed.ncbi.nlm.nih.gov/19238540/
https://pubmed.ncbi.nlm.nih.gov/19238540/
https://pubmed.ncbi.nlm.nih.gov/37811998/
https://pubmed.ncbi.nlm.nih.gov/37811998/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

6. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of
Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

7. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic
dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by
relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

9. file.glpbio.com [file.glpbio.com]

10. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase
isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+
ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane
androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]

13. pacificbiolabs.com [pacificbiolabs.com]

14. gcpunion.org [gcpunion.org]

15. S1A The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals | FDA
[fda.gov]

16. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and
specific effects on electrocardiographic and hemodynamic parameters in patients with
chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-
cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel
group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [preclinical pharmacology and toxicology of Istaroxime
hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608141#preclinical-pharmacology-and-toxicology-of-
istaroxime-hydrochloride]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/24036166_Istaroxime_a_first_in_class_new_chemical_entity_exhibiting_SERCA-2_activation_and_Na-K-ATPase_inhibition_A_new_promising_treatment_for_acute_heart_failure_syndromes
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10377750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8930067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8930067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3753840/
https://file.glpbio.com/quotepdf/product.php?token=3YgwM48AwBuGcEZ5IizIRFATobczvbsuBBWDQ-lx4_gYJNKaI6zd1kuXz86WQpacrGK4-U02two77B02BcDThF9fbGCefUGSobKfbZ5NW6cXKbXhM3Sq5z_Wh4mx-QGuJp-JbzQFAD8pe
https://pubmed.ncbi.nlm.nih.gov/17239701/
https://pubmed.ncbi.nlm.nih.gov/17239701/
https://pubmed.ncbi.nlm.nih.gov/17239701/
https://www.researchgate.net/publication/374573197_Istaroxime_A_Novel_Therapeutic_Agent_for_Acute_Heart_Failure
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5029711/
http://www.pacificbiolabs.com/downloads/Booklet%20Preclinical%20Tox%20Guidance.pdf
http://www.gcpunion.org/upload/cmsfile/1703404970585143.pdf
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s1a-need-long-term-rodent-carcinogenicity-studies-pharmaceuticals
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s1a-need-long-term-rodent-carcinogenicity-studies-pharmaceuticals
https://pubmed.ncbi.nlm.nih.gov/17239705/
https://pubmed.ncbi.nlm.nih.gov/17239705/
https://pubmed.ncbi.nlm.nih.gov/17239705/
https://pubmed.ncbi.nlm.nih.gov/35867804/
https://pubmed.ncbi.nlm.nih.gov/35867804/
https://pubmed.ncbi.nlm.nih.gov/35867804/
https://www.benchchem.com/product/b608141#preclinical-pharmacology-and-toxicology-of-istaroxime-hydrochloride
https://www.benchchem.com/product/b608141#preclinical-pharmacology-and-toxicology-of-istaroxime-hydrochloride
https://www.benchchem.com/product/b608141#preclinical-pharmacology-and-toxicology-of-istaroxime-hydrochloride
https://www.benchchem.com/product/b608141#preclinical-pharmacology-and-toxicology-of-istaroxime-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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